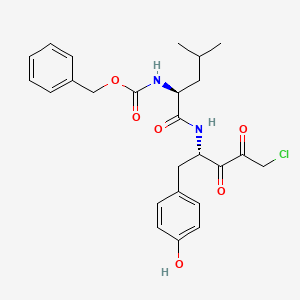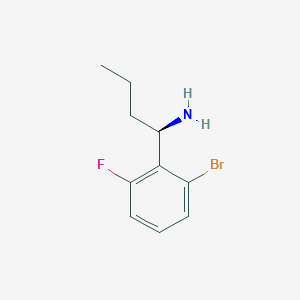
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H10Cl2O It is a derivative of naphthalene, characterized by the presence of two chlorine atoms at the 5 and 7 positions and a hydroxyl group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the catalytic hydrogenation of 5,7-dichloronaphthalene. This process requires a suitable catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under controlled conditions. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures and pressures to ensure complete hydrogenation of the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of 1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.
Major Products Formed
Oxidation: 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 1,2,3,4-Tetrahydronaphthalen-1-ol.
Substitution: 5,7-Diamino-1,2,3,4-tetrahydronaphthalen-1-ol.
科学的研究の応用
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments
作用機序
The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
- 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
- 1,2,3,4-Tetrahydronaphthalen-1-ol
- 5,7-Dichloronaphthalene
Uniqueness
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both chlorine atoms and a hydroxyl group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C10H10Cl2O |
|---|---|
分子量 |
217.09 g/mol |
IUPAC名 |
5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10Cl2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2 |
InChIキー |
MWASQEGMPWUVCZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,4R,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-OL](/img/structure/B13045753.png)

![3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13045764.png)

![1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile](/img/structure/B13045774.png)

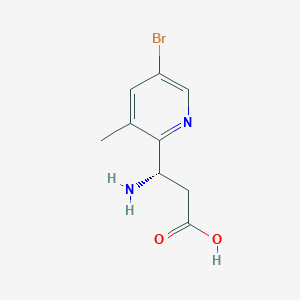
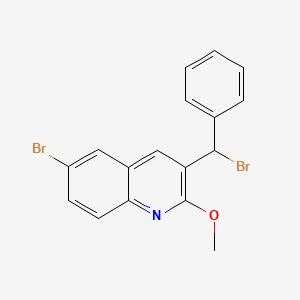
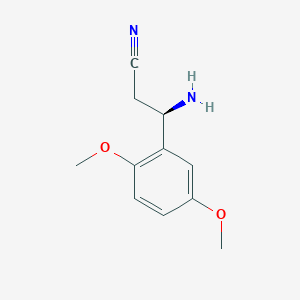
![8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B13045782.png)
